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(o-tolyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-3-Amino-3-(o-tolyl)propanoic acid, also known by its synonym (R)-3-Amino-3-(2-

methylphenyl)propionic acid, is a chiral building block with potential applications in

pharmaceutical research and development.[1] Its structure, featuring a β-amino acid backbone

with an ortho-tolyl substituent, makes it a valuable component in the synthesis of complex

biologically active molecules. The specific stereochemistry and the position of the methyl group

on the phenyl ring are expected to influence its biological activity and pharmacokinetic

properties. This guide provides a comprehensive overview of its known physical and chemical

properties, with comparisons to its isomers where data for the target compound is unavailable.

It also outlines general experimental protocols and relevant biological pathways.

Chemical Structure and Identification
IUPAC Name: (3R)-3-Amino-3-(2-methylphenyl)propanoic acid

Synonyms: (R)-3-Amino-3-(o-tolyl)propanoic acid, D-β-Phe(2-Me)-OH, (R)-2-Methyl-β-

phenylalanine, H-D-β-Phe(2-Me)-OH[1][2]
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CAS Number: 752198-38-2[1][2][3][4]

Molecular Formula: C₁₀H₁₃NO₂[1][2][4]

Molecular Weight: 179.22 g/mol [1][2][4]

Physical and Chemical Properties
Quantitative experimental data for (R)-3-Amino-3-(o-tolyl)propanoic acid is scarce in publicly

available literature. The table below summarizes the available information for the target

compound and provides data for its meta- and para-isomers for comparative purposes.

Property
(R)-3-Amino-3-(o-
tolyl)propanoic
acid

(R)-3-Amino-3-(m-
tolyl)propanoic
acid

3-Amino-3-(p-
tolyl)propionic acid

Appearance White powder[1][2] -
Colorless or pale

yellow crystals[5]

Melting Point Not available 219.0-219.2 °C
~150-153 °C; 219 °C

(dec.)[5]

Boiling Point Not available 322.3 °C (Predicted)
311.75 °C (rough

estimate)[5]

Solubility Not available -
Soluble in water,

ethanol, and DMSO[5]

pKa Not available
3.71 ± 0.10

(Predicted)

3.71 ± 0.10

(Predicted)[5]

Optical Rotation

[a]D25 = +15 ± 2º

(C=1 in 0.5N NaOH)

[1][2]

- -

Purity ≥ 98%[1][2] - -

Note: The data for the m-tolyl and p-tolyl isomers are provided for reference and are not

representative of the o-tolyl isomer.
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Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for (R)-3-Amino-3-(o-
tolyl)propanoic acid are not readily available in the reviewed literature. For researchers

synthesizing this compound, the following general characteristics in the spectra would be

expected:

¹H NMR: Signals corresponding to the aromatic protons of the o-tolyl group, the methyl

protons, the methine proton at the chiral center (C3), and the methylene protons (C2). The

chemical shifts and coupling constants would be indicative of the ortho substitution pattern.

¹³C NMR: Resonances for the ten carbon atoms, including the carboxyl carbon, the aromatic

carbons (with distinct shifts due to the substituents), the chiral methine carbon, the

methylene carbon, and the methyl carbon.

IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch (broad),

the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and aromatic C-H and

C=C stretches.

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 179.22, with

fragmentation patterns corresponding to the loss of the carboxyl group, the amino group, and

cleavage of the propane chain.

Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of (R)-3-
Amino-3-(o-tolyl)propanoic acid are not published in peer-reviewed journals. However,

general methods for the synthesis of related β-amino acids can be adapted.

General Synthesis Workflow
A plausible synthetic approach could involve an asymmetric Mannich-type reaction or the

resolution of a racemic mixture. The following diagram illustrates a generalized workflow for the

synthesis and purification of a chiral β-amino acid.
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General Synthesis and Purification Workflow

Starting Materials
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Characterization
(NMR, MS, Optical Rotation)

Pure (R)-3-Amino-3-(o-tolyl)propanoic acid

Click to download full resolution via product page

Caption: A generalized workflow for the asymmetric synthesis of a chiral β-amino acid.

Methodological Details for Key Steps:
Asymmetric Synthesis: A common method is the addition of an enolate to a chiral N-

sulfinylimine derived from o-tolualdehyde. The choice of chiral auxiliary is critical for

achieving high diastereoselectivity.

Purification: Initial purification is typically performed by flash column chromatography on

silica gel. Subsequent recrystallization from a suitable solvent system can be employed to

obtain the final product with high purity.
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Chiral Resolution (Alternative to Asymmetric Synthesis): A racemic mixture of 3-amino-3-(o-

tolyl)propanoic acid can be synthesized and then resolved using a chiral resolving agent,

such as a chiral acid or base, to form diastereomeric salts that can be separated by

fractional crystallization.

Analytical Characterization:

Purity Assessment: High-Performance Liquid Chromatography (HPLC), preferably on a

chiral column to determine enantiomeric excess.

Structural Verification: ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Stereochemistry Confirmation: Measurement of optical rotation and comparison with

literature values if available, or by advanced NMR techniques with chiral solvating agents.

Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for

(R)-3-Amino-3-(o-tolyl)propanoic acid, its structural similarity to other β-amino acids

suggests potential roles in modulating various biological processes. β-amino acids are known

to be incorporated into peptides to increase their stability against enzymatic degradation and to

induce specific secondary structures.

Amino acids, in general, are key regulators of cellular signaling, particularly through the mTOR

(mammalian target of rapamycin) pathway, which is a central controller of cell growth,

proliferation, and metabolism.

The following diagram illustrates a simplified overview of the mTOR signaling pathway, which is

often influenced by amino acid availability.
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Simplified mTOR Signaling Pathway
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Caption: The role of amino acids in activating the mTORC1 signaling pathway.

As a research chemical, (R)-3-Amino-3-(o-tolyl)propanoic acid could be investigated for its

potential to:

Act as a GABA receptor agonist or antagonist.

Serve as a precursor for the synthesis of novel peptides with enhanced stability.

Be a lead compound for the development of small molecule therapeutics.

Conclusion
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(R)-3-Amino-3-(o-tolyl)propanoic acid is a chiral β-amino acid with potential for use in

various areas of chemical and pharmaceutical research. However, there is a significant lack of

publicly available experimental data on its specific physical, chemical, and biological properties.

This guide has summarized the known information and provided a framework of general

methodologies and potential biological relevance based on related compounds. Further

experimental investigation is required to fully characterize this compound and explore its

potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. chemimpex.com [chemimpex.com]

3. 752198-38-2((R)-3-Amino-3-(2-methylphenyl)propionic acid) | Kuujia.com [kuujia.com]

4. calpaclab.com [calpaclab.com]

5. 3-(2-Methylphenyl)propanoic acid | CAS#:22084-89-5 | Chemsrc [chemsrc.com]

To cite this document: BenchChem. [Physical and chemical properties of (R)-3-Amino-3-(o-
tolyl)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152315#physical-and-chemical-properties-of-r-3-
amino-3-o-tolyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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